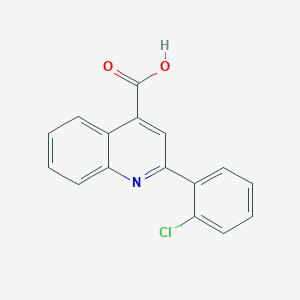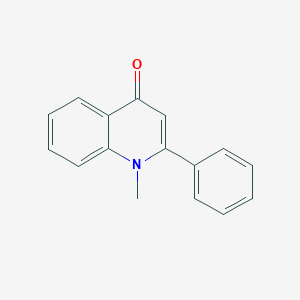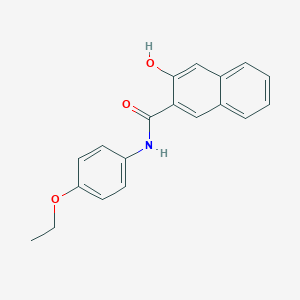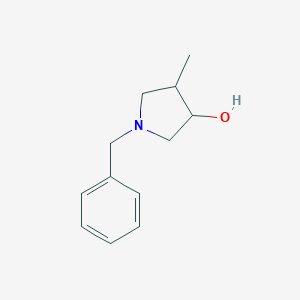
Acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester, also known as coumarin-6-acetic acid, is a chemical compound with a molecular formula C13H10O4. It is a derivative of coumarin, a naturally occurring substance found in many plants, and has been widely used in scientific research for its various applications. In
Mechanism of Action
The mechanism of action of acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester is not fully understood. However, it has been suggested that it may act as a photosensitizer by generating reactive oxygen species upon exposure to light. These reactive oxygen species can then cause damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
Acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines in vitro. Additionally, it has been shown to have antioxidant activity and to protect against oxidative stress-induced damage in cells and tissues.
Advantages and Limitations for Lab Experiments
One advantage of using acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester in lab experiments is its fluorescent properties, which allow for easy detection and quantification. Additionally, its potential as a photosensitizer in photodynamic therapy makes it a promising candidate for cancer treatment. However, one limitation is its potential toxicity, which must be carefully considered when using it in experiments.
Future Directions
There are many potential future directions for research involving acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester. One direction is the development of new coumarin derivatives with improved biological activity. Another direction is the investigation of its potential as a photosensitizer in combination with other therapies for the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential toxic effects.
Synthesis Methods
Acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester can be synthesized through a multi-step process involving the reaction of coumarin with acetic anhydride and a catalyst such as pyridine. The resulting compound can be purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
Acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester has been widely used in scientific research for its various applications. It has been used as a fluorescent probe for the detection of reactive oxygen species in cells and tissues. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been used as a substrate for the synthesis of various coumarin derivatives with potential biological activity.
properties
CAS RN |
6345-65-9 |
|---|---|
Product Name |
Acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester |
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.2 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C12H10O4/c1-7-5-12(14)16-11-4-3-9(6-10(7)11)15-8(2)13/h3-6H,1-2H3 |
InChI Key |
IJNCWCFCIOPZPE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C |
Other CAS RN |
6345-65-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)


![1-Oxa-7-azaspiro[4.4]nonane](/img/structure/B187145.png)

![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)







